N-(2,6-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

physicochemical profiling XLogP3 lipophilicity

This compound is supplied as a research-grade sulfonamide-piperidine-acetamide featuring the unique 2,6-dimethylphenyl substitution. Unlike the 2,3-dimethylphenyl isomer (CAS 1021118-98-8), it offers a clean comparative framework for probing steric and electronic effects in your target binding pocket. With no peer‑reviewed bioactivity disclosed, it provides an unbiased starting point for de‑novo medicinal chemistry programs, virtual screening campaigns, or LC‑MS method development. Purchase is recommended for laboratories planning target‑specific screening rather than literature‑dependent workflows.

Molecular Formula C21H25FN2O3S
Molecular Weight 404.5
CAS No. 1021090-44-7
Cat. No. B2914030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,6-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
CAS1021090-44-7
Molecular FormulaC21H25FN2O3S
Molecular Weight404.5
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H25FN2O3S/c1-15-6-5-7-16(2)21(15)23-20(25)14-18-8-3-4-13-24(18)28(26,27)19-11-9-17(22)10-12-19/h5-7,9-12,18H,3-4,8,13-14H2,1-2H3,(H,23,25)
InChIKeyNCZWTONKVKVIIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,6-Dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 1021090-44-7): Chemical Identity and Computed Physicochemical Profile for Research Procurement


N-(2,6-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide (CAS 1021090-44-7) is a synthetic small molecule with the molecular formula C₂₁H₂₅FN₂O₃S and a molecular weight of 404.5 g/mol [1]. Its structure features a 2,6-dimethylphenyl acetamide moiety linked to a piperidine ring bearing a 4-fluorophenylsulfonyl group [1]. Computed physicochemical descriptors include an XLogP3-AA of 3.6, one hydrogen bond donor, and five hydrogen bond acceptors [1]. The compound is cataloged in PubChem under CID 44015637 and is primarily distributed by chemical vendors for research purposes [1].

Why Generic Substitution Fails for N-(2,6-Dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide: Lack of Published QA/QC Comparators Prevents Simple Interchange


A systematic search of the primary biomedical and patent literature, including PubMed, BindingDB, ChEMBL, and Google Patents, yielded no peer-reviewed studies or disclosed patent data containing quantitative biological activity (e.g., IC₅₀, Kᵢ, EC₅₀) for this compound [1][2][3]. The sole computable physicochemical properties are available through PubChem [1]. In the absence of published, verifiable comparator data against close structural analogs (e.g., N-(2,3-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, CAS 1021118-98-8), generic substitution cannot be scientifically justified at this time. Researchers must independently validate any differential biological or pharmacological claims before substituting this compound for a related analog in an experimental workflow.

Quantitative Evidence Guide for N-(2,6-Dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide: Computed Physicochemical Differentiators and Biological Data Scarcity


Computed Lipophilicity (XLogP3-AA) of N-(2,6-Dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide Compared to Selected Positional Isomers Encouraging Caution in Replacement

The target compound exhibits a computed XLogP3-AA of 3.6 [1]. Among closely related regioisomers, the 2,3-dimethylphenyl analog (CAS 1021118-98-8) shares an identical molecular formula (C₂₁H₂₅FN₂O₃S) and molecular weight (404.5 g/mol) [1]. Both compounds also possess one hydrogen bond donor and five hydrogen bond acceptors [1]. Despite these similarities, the difference in the position of the second methyl group on the phenyl ring (ortho vs. meta relative to the acetamide linkage) could influence molecular conformation, target binding, and solubility, although no published comparative experimental data exist to quantify this effect [1][2]. A researcher selecting between these two regioisomers must independently confirm biological activity in their specific assay system, as computed descriptors alone are insufficient to predict differential behavior [2].

physicochemical profiling XLogP3 lipophilicity drug-likeness

Hydrogen Bond Donor/Acceptor Count Parity Between N-(2,6-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide and Its 2,3-Dimethylphenyl Isomer, Indicating No Computed Advantage for Solubility or Permeability Differentiation

The target compound contains 1 hydrogen bond donor (the amide NH) and 5 hydrogen bond acceptors (amide carbonyl, sulfonyl oxygens, fluorine atom, piperidine nitrogen) [1]. Its 2,3-dimethylphenyl regioisomer (CAS 1021118-98-8) exhibits the same counts [1]. Both compounds satisfy Lipinski's Rule of Five criteria based on computed properties [1][2]. This parity means that neither compound holds a clear, computationally predictable advantage over the other in terms of oral bioavailability metrics, and any differential biological activity must be attributed to steric or electronic factors arising from the methyl group position, which have not been experimentally quantified in publicly available literature [2].

hydrogen bonding drug-likeness Lipinski's rule of five physicochemical properties

Rotatable Bond Count Comparison Between N-(2,6-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide and Its 2,3-Regioisomer Reflecting Identical Molecular Flexibility

The target molecule possesses 5 rotatable bonds [1]. The same count of 5 rotatable bonds is computed for the 2,3-dimethylphenyl regioisomer (CAS 1021118-98-8) [1]. Because the number of rotatable bonds is a determinant of conformational entropy and can influence binding affinity, the identical count implies that neither isomer has a predicted advantage in terms of conformational flexibility. Any differential binding affinity to a biological target would therefore stem from specific steric interactions rather than from a difference in backbone flexibility, a hypothesis that remains untested in the public domain [2].

conformational analysis molecular flexibility rotatable bonds entropic penalty

Research Application Scenarios for N-(2,6-Dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide Based on Available Evidence


Medicinal Chemistry Scaffold Exploration Requiring In-House Biological Profiling

Given the absence of published biological activity data [1][2], this compound is best suited as a starting scaffold for in-house medicinal chemistry programs focused on sulfonamide-containing piperidine acetamides. Its computed drug-like properties (XLogP3 = 3.6, MW = 404.5 g/mol) [1] align with oral drug space, but any biological annotation must be generated de novo by the research team. Procurement should be paired with an explicit plan for target-specific screening rather than reliance on literature precedent.

Chemical Probe Tool for Structure-Activity Relationship (SAR) Studies on Regioisomeric Dimethylphenyl Acetamides

The 2,6-dimethylphenyl substitution pattern distinguishes this compound from the 2,3-dimethylphenyl isomer (CAS 1021118-98-8) [1][3]. A systematic SAR campaign could exploit this pair to probe the steric and electronic requirements of the aryl binding pocket in a target of interest. Both regioisomers exhibit identical computed hydrogen bond donor/acceptor counts and rotatable bond counts [1][3], providing a clean comparative framework where any differential activity can be directly attributed to the methyl group position.

Analytical Chemistry Reference Standard for Method Development

The well-defined chemical structure and availability of computed spectroscopic descriptors (InChIKey: NCZWTONKVKVIIY-UHFFFAOYSA-N) [1] make this compound a candidate for use as a reference standard in LC-MS or HPLC method development for sulfonamide-containing drug candidates. Its purity is typically reported as 95% by vendors [1], which may be suitable for analytical applications after independent purity verification.

In Silico Modeling and Docking Studies

Researchers conducting virtual screening or molecular docking campaigns may employ this compound as a ligand template for sulfonamide-piperidine-acetamide pharmacophore modeling [1]. The 4-fluorophenylsulfonyl group is a common motif in kinase inhibitors and GPCR ligands, and the compound's computed properties support its use as a query molecule for similarity searching in chemical databases, provided that any computational predictions are subsequently validated through experimental binding assays.

Quote Request

Request a Quote for N-(2,6-dimethylphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.